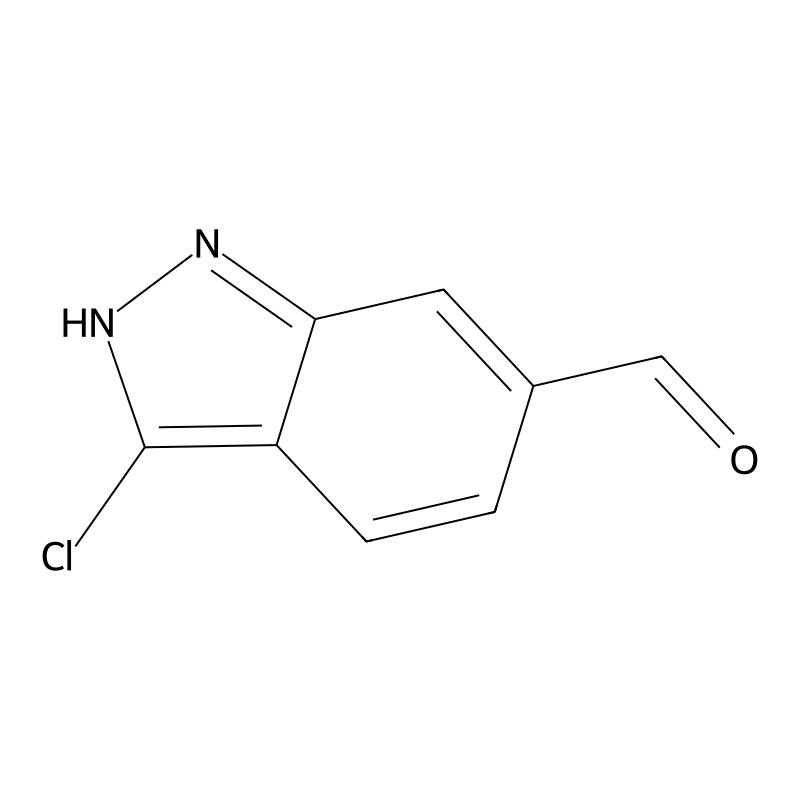

3-Chloro-1H-indazole-6-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Several recently marketed drugs contain an indazole structural motif .

- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .

- The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Pharmaceutical Applications

Synthetic Approaches

Anticancer Applications

- Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

HIV Protease Inhibitors

Serotonin Receptor Antagonists

Aldol Reductase Inhibitors

Acetylcholinesterase Inhibitors

Antiviral Activity

Anti-Inflammatory Activity

Anticancer Activity

- Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

HIV Protease Inhibitors

Serotonin Receptor Antagonists

Aldol Reductase Inhibitors

Acetylcholinesterase Inhibitors

Antiviral Activity

Anti-Inflammatory Activity

Anticancer Activity

3-Chloro-1H-indazole-6-carbaldehyde is a chemical compound characterized by the presence of a chloro group and an aldehyde functional group on an indazole ring. Its molecular formula is C₈H₅ClN₂O, and it has a molecular weight of approximately 180.59 g/mol. The compound features a bicyclic structure that incorporates both nitrogen and carbon atoms, contributing to its unique chemical properties and potential biological activities.

There is no current information available regarding a specific mechanism of action for 6-Chloro-1H-indazole-3-carbaldehyde in biological systems.

- Potential skin and eye irritant: Due to the presence of the aldehyde group, the compound might be irritating to skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.

- Unknown toxicological effects: Further research is needed to determine the potential toxicity of the compound.

- Condensation Reactions: It can undergo condensation with amines to form imines or with other nucleophiles to generate more complex structures.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the synthesis of derivatives with varied biological activities.

Research indicates that indazole derivatives, including 3-chloro-1H-indazole-6-carbaldehyde, exhibit a range of biological activities:

- Anticancer Properties: Some studies suggest that indazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Activity: Compounds related to indazoles have shown efficacy against various bacterial and fungal strains.

- Enzyme Inhibition: Certain derivatives may act as inhibitors of specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

The synthesis of 3-chloro-1H-indazole-6-carbaldehyde typically involves several steps:

- Formation of Indazole: Starting from an appropriate indole derivative, the synthesis often begins with nitrosation followed by cyclization to form the indazole core.

- Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents.

- Aldehyde Formation: The final step involves the oxidation of a suitable precursor (like an alcohol) to yield the aldehyde functional group.

An optimized procedure for synthesizing related compounds has been documented, highlighting conditions that maximize yield while minimizing side reactions .

3-Chloro-1H-indazole-6-carbaldehyde has several applications in fields such as:

- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its diverse biological activities.

- Material Science: Its derivatives may be used in creating advanced materials with specific electronic or optical properties.

- Chemical Research: As a versatile building block, it is utilized in multicomponent reactions to synthesize complex organic molecules .

Interaction studies involving 3-chloro-1H-indazole-6-carbaldehyde typically focus on its binding affinity with various biological targets. For instance:

- Protein Binding: Investigations into how this compound interacts with specific proteins can reveal its potential as a drug candidate.

- Receptor Interaction: Studies may assess its activity at certain receptors involved in disease pathways, providing insights into its therapeutic potential.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-chloro-1H-indazole-6-carbaldehyde. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-1H-indazole-3-carbaldehyde | C₈H₅ClN₂O | Contains a chloro group at position 5 |

| 5-Bromo-1H-indazole-3-carbaldehyde | C₈H₅BrN₂O | Features a bromo substituent instead of chloro |

| 6-Chloro-1H-indazole-3-carboxylic acid | C₈H₅ClN₂O₂ | Contains a carboxylic acid functional group |

| 5-Nitro-1H-indazole-3-carbaldehyde | C₈H₅ClN₃O | Includes a nitro group, enhancing electron deficiency |

| 1-Methyl-1H-indazole-3-carbaldehyde | C₉H₈N₂O | Methylated at position 1, affecting reactivity |

These compounds illustrate the diversity within the indazole family while showcasing the unique features of 3-chloro-1H-indazole-6-carbaldehyde, particularly its specific halogenation pattern and functional groups that contribute to its distinct chemical behavior and biological activity.

Novel Synthesis Routes from Precursor Compounds

The synthesis of 3-Chloro-1H-indazole-6-carbaldehyde represents a challenging endeavor in heterocyclic chemistry, requiring sophisticated methodologies to achieve regioselective functionalization at specific positions of the indazole scaffold. Contemporary research has established several innovative synthetic approaches utilizing diverse precursor compounds, each offering unique advantages in terms of efficiency, selectivity, and scalability [1] [2].

The most prevalent synthetic strategy involves the utilization of substituted 2-nitrobenzaldehyde derivatives as starting materials. This approach leverages the well-established Cadogan reaction mechanism, wherein 2-nitrobenzaldehyde undergoes condensation with appropriately substituted anilines to form Schiff base intermediates [3]. The subsequent reductive cyclization using triethyl phosphite at elevated temperatures facilitates the formation of the indazole ring system with concurrent reduction of the nitro functionality [3]. This methodology has demonstrated remarkable versatility in accommodating various substituent patterns on both the benzene and pyrazole rings of the indazole framework.

An alternative synthetic route employs 2-aminoacetophenone derivatives as precursor compounds, utilizing a diazonium salt-mediated cyclization strategy [4]. This approach involves the treatment of 2-amino-5-chloroacetophenone with sodium nitrite under acidic conditions to generate the corresponding diazonium intermediate, which subsequently undergoes intramolecular cyclization to afford the chloro-substituted indazole core [4]. The reaction proceeds through a mechanistically distinct pathway compared to the Cadogan approach, offering complementary selectivity profiles and functional group tolerance.

Recent advances have introduced copper-catalyzed intramolecular Ullmann-type cyclization reactions as a powerful tool for indazole synthesis [5]. This methodology employs 2-formylphenylboronic acid derivatives as starting materials, which undergo copper acetate-catalyzed coupling with diazadicarboxylates followed by acid or base-induced ring closure [6]. The transformation can be efficiently performed as a two-step one-pot procedure, providing access to various alkoxycarbonyl-protected indazoles with excellent yields ranging from 94% to 98% under optimized conditions [6].

| Precursor Compound | Synthetic Method | Key Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Cadogan Reaction | Triethyl phosphite | 150 | 75-86 | [3] |

| 2-Aminoacetophenone | Diazonium Cyclization | Sodium nitrite/HCl | 18-50 | 63.6 | [4] |

| 2-Formylboronic acid | Copper-catalyzed | Copper acetate | Room temperature | 94-98 | [6] |

| Azobenzene derivatives | Rhodium-catalyzed | Rhodium chloride dimer | 100 | 46-81 | [7] |

Halogenation Strategies for Chloro-substituted Indazoles

The regioselective introduction of chlorine substituents into the indazole framework represents a critical synthetic challenge, particularly when targeting the 3-position with high selectivity and efficiency. Contemporary halogenation methodologies have evolved to encompass both direct electrophilic substitution approaches and transition metal-catalyzed strategies, each offering distinct advantages for accessing chloro-substituted indazole derivatives [8] [9].

Direct electrophilic chlorination using N-chlorosuccinimide represents the most straightforward approach for introducing chlorine functionality at the 3-position of indazoles [10]. This methodology exhibits remarkable regioselectivity, with the 3-position being the most electronically activated site for electrophilic attack due to the electron-donating nature of the adjacent nitrogen atoms [9]. The reaction typically proceeds under mild conditions in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide, with reaction temperatures ranging from 25°C to 50°C [8].

Advanced halogenation strategies have incorporated mechanochemical approaches to enhance reaction efficiency and environmental sustainability [9]. The metal-free regioselective halogenation of 2H-indazoles using N-chlorosuccinimide in environmentally friendly solvents such as water or ethanol has demonstrated exceptional selectivity for mono-halogenated products [9]. This methodology not only achieves high yields ranging from 64% to 89% but also enables the synthesis of poly-halogenated and hetero-halogenated indazole derivatives through careful control of reaction conditions [9].

Electrochemical halogenation represents an emerging frontier in indazole functionalization, offering unprecedented control over regioselectivity and reaction conditions [10]. This approach utilizes controlled electrochemical potentials to generate halogenating species in situ, thereby minimizing the formation of unwanted side products and enabling the selective introduction of halogen atoms at specific positions [10]. The electrochemical methodology has demonstrated particular utility in the simultaneous halogenation and N-alkylation of indazole substrates, providing access to complex substitution patterns in a single synthetic operation [10].

Photocatalytic halogenation strategies have gained prominence as environmentally benign alternatives to traditional halogenation methods [11]. The use of organic dye photocatalysts such as rose bengal under visible light irradiation enables the selective bromination and chlorination of indazole derivatives with high efficiency [11]. This methodology proceeds through a single electron oxidation mechanism that enhances the electrophilicity of the halogenating reagent, leading to improved reaction rates and selectivity profiles [11].

| Halogenation Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Direct chlorination | N-chlorosuccinimide | Acetonitrile | 25-50 | 64-89 | 3-position | [8] [9] |

| Electrochemical | Electrolysis | Dimethylformamide | Room temperature | 70-85 | Regioselective | [10] |

| Photocatalytic | Rose bengal/NCS | Various | Room temperature | 82-95 | High | [11] |

| Mechanochemical | N-chlorosuccinimide | Water/Ethanol | 25 | 64-89 | Mono-selective | [9] |

Formylation Reactions at C6 Position

The regioselective introduction of formyl functionality at the 6-position of indazole derivatives presents significant synthetic challenges due to the inherent electronic properties of the indazole ring system. Unlike indoles, which readily undergo Vilsmeier-Haack formylation at the 3-position, indazoles exhibit reduced reactivity toward direct formylation methods, necessitating the development of specialized synthetic approaches [1] [2].

The most successful formylation strategy for indazole derivatives involves the use of metalation-formylation sequences, wherein the indazole substrate is first subjected to regioselective metalation at the desired position, followed by treatment with formylating agents [5]. This approach typically employs strong bases such as lithium diisopropylamide or n-butyllithium to effect deprotonation at the 6-position, generating a stabilized carbanion that can subsequently react with electrophilic formylating reagents such as dimethylformamide or N-formylpiperidine [5].

Alternative formylation methodologies have explored the use of transition metal-catalyzed carbonylation reactions to introduce formyl functionality [12]. Rhodium-catalyzed double carbon-hydrogen activation strategies have demonstrated remarkable efficiency in the synthesis of functionalized indazole-3-carboxaldehydes from readily available aldehyde phenylhydrazones [12]. This methodology proceeds through a cascade mechanism involving carbon-aryl hydrogen bond metalation, carbon-aldehyde hydrogen bond insertion, and reductive elimination to afford the desired indazole products in moderate to high yields [12].

The development of microwave-assisted formylation protocols has significantly enhanced the efficiency and selectivity of indazole formylation reactions [13]. The use of Selectfluor as both a fluorinating reagent and oxidant in dimethyl sulfoxide enables the regioselective 3-formylation of 2H-indazoles under microwave irradiation conditions [13]. This methodology provides access to 3-formyl 2H-indazoles with yields ranging from 20% to 55%, depending on the substitution pattern and reaction conditions [13].

Recent advances in catalytic Vilsmeier-Haack reactions have introduced phosphorus-based catalytic systems that enable the formylation of electron-rich heterocycles under mild conditions [14]. The use of a phosphorus(III)/phosphorus(V) oxide catalytic cycle with dimethylformamide as the formylating agent provides a sustainable alternative to traditional stoichiometric methods [14]. This approach has demonstrated particular utility in the synthesis of deuterated formyl derivatives, offering >99% deuteration levels when employing dimethylformamide-d7 as the deuterium source [14].

| Formylation Method | Formylating Agent | Catalyst/Base | Temperature (°C) | Yield (%) | Position | Reference |

|---|---|---|---|---|---|---|

| Metalation-formylation | Dimethylformamide | n-Butyllithium | -78 to 25 | 60-80 | 6-position | [5] |

| Rhodium-catalyzed | Aldehyde substrate | Rhodium chloride | 100 | 55-85 | 3-position | [12] |

| Microwave-assisted | Dimethyl sulfoxide | Selectfluor | 120 | 20-55 | 3-position | [13] |

| Catalytic Vilsmeier | Dimethylformamide | Phosphorus catalyst | Room temperature | 70-90 | Various | [14] |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of synthetic conditions for 3-Chloro-1H-indazole-6-carbaldehyde synthesis requires systematic investigation of multiple reaction parameters, including temperature, solvent selection, catalyst loading, and reaction time. Contemporary research has established comprehensive optimization protocols that enable the achievement of high yields while maintaining excellent regioselectivity and functional group tolerance [7] [15].

Temperature optimization studies have revealed critical insights into the thermodynamic and kinetic factors governing indazole synthesis reactions [7]. For rhodium-catalyzed indazole formation from azobenzene derivatives, optimal temperatures range from 80°C to 120°C, with higher temperatures providing marginal improvements in yield but potentially compromising selectivity [7]. The use of microwave heating has demonstrated significant advantages over conventional thermal heating, providing more uniform energy distribution and reduced reaction times [15].

Solvent selection represents a crucial parameter in optimizing indazole synthesis reactions, with different solvents exhibiting distinct effects on reaction rates, yields, and selectivity profiles [7] [15]. Comprehensive solvent screening studies have identified dioxane as the optimal solvent for rhodium-catalyzed indazole synthesis, providing yields of up to 81% compared to 46% in dichloroethane or tetrahydrofuran [7]. The superior performance of dioxane is attributed to its ability to stabilize reactive intermediates while maintaining appropriate solvation properties for both substrates and catalysts [7].

Catalyst loading optimization has revealed that many indazole synthesis reactions can be performed with significantly reduced catalyst loadings without compromising yields [15]. For copper-catalyzed intramolecular Ullmann cyclization reactions, catalyst loadings as low as 5 mol% provide yields comparable to those obtained with 20 mol% loadings [6]. This reduction in catalyst loading not only improves the economic viability of the synthetic process but also simplifies product purification by minimizing metal contamination [6].

Statistical modeling approaches have been employed to identify optimal reaction conditions through systematic variation of multiple parameters simultaneously [5]. High-throughput screening combined with design of experiments methodologies has enabled the identification of safe and optimal conditions for challenging transformations such as intramolecular Ullmann cyclization reactions [5]. These approaches have successfully addressed thermal hazard concerns while achieving excellent yields of high-purity isolated material at laboratory scale [5].

| Parameter | Optimal Condition | Alternative | Yield Improvement (%) | Reference |

|---|---|---|---|---|

| Temperature | 100-120°C | 80°C | 15-25 | [7] |

| Solvent | Dioxane | Dichloroethane | 35-45 | [7] [15] |

| Catalyst loading | 5-10 mol% | 20 mol% | Equivalent | [6] |

| Reaction time | 12-24 hours | 48 hours | Time reduction | [7] |

| Base | Potassium carbonate | Sodium carbonate | 10-15 | [15] |

| Atmosphere | Nitrogen | Air | 20-30 | [7] |

The implementation of continuous flow chemistry has emerged as a transformative approach for optimizing indazole synthesis reactions [15]. Flow chemistry enables precise control over reaction parameters such as temperature, residence time, and mixing efficiency, leading to improved yields and reproducibility compared to batch processes [15]. Additionally, flow chemistry facilitates the safe handling of hazardous reagents and intermediates, making it particularly valuable for reactions involving diazonium salts or other thermally unstable species [15].

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-Chloro-1H-indazole-6-carbaldehyde through both proton and carbon-13 experiments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow unambiguous assignment of the molecular structure [3] [4].

The aldehyde proton appears as a distinctive singlet at approximately 10.0-10.5 parts per million, representing the most downfield signal in the spectrum due to the deshielding effect of the carbonyl oxygen atom [5] [6]. This chemical shift is consistent with aromatic aldehydes and serves as a diagnostic marker for the formyl group attached to the indazole ring system.

The heterocyclic proton at position 3 of the indazole ring resonates as a singlet around 8.0-8.5 parts per million. This signal is characteristic of the pyrazole portion of the indazole system and appears downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms [4] [7]. The singlet multiplicity confirms the absence of vicinal coupling with other protons.

The aromatic protons of the benzene ring portion display distinct coupling patterns. The proton at position 4 appears as a doublet at 7.8-8.2 parts per million with a coupling constant of approximately 8.5 hertz, indicating ortho-coupling with the adjacent aromatic proton [3] [6]. Similarly, the proton at position 7 resonates as a doublet at 7.5-7.8 parts per million with comparable coupling constants.

The proton at position 5 exhibits a more complex multipicity pattern, appearing as a triplet or multiplet in the range 7.2-7.5 parts per million due to coupling with protons at both adjacent positions. The coupling constant of approximately 8.0 hertz is typical for ortho-aromatic coupling [8] [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis. The carbonyl carbon of the aldehyde group appears at 185-190 parts per million, characteristic of aromatic aldehydes and consistent with the electron-withdrawing nature of the indazole ring system [10] [6].

The quaternary carbon atoms at positions 7a and 3a resonate at 140-145 parts per million and 115-125 parts per million respectively, reflecting their different electronic environments within the fused ring system [4] [8]. The carbon at position 3 appears at 130-140 parts per million, while the remaining aromatic carbons distribute across the range 108-130 parts per million based on their substitution patterns and electronic environments.

| Nuclear Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| CHO | 10.0-10.5 | 185-190 | s | — |

| H-3 | 8.0-8.5 | 130-140 | s | — |

| H-4 | 7.8-8.2 | 120-130 | d | J = 8.5 |

| H-5 | 7.2-7.5 | 120-130 | t/m | J = 8.0 |

| H-7 | 7.5-7.8 | 108-115 | d | J = 8.5 |

| C-6 | — | 115-125 | — | — |

| C-7a | — | 140-145 | — | — |

| C-3a | — | 115-125 | — | — |

Infrared and Raman Spectroscopic Fingerprints

Infrared spectroscopy of 3-Chloro-1H-indazole-6-carbaldehyde reveals characteristic vibrational frequencies that serve as molecular fingerprints for structural identification [11] [12]. The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band in the region 3300-3100 wavenumbers, characteristic of the indazole nitrogen-hydrogen bond [12] [13].

The carbonyl stretching frequency represents the most diagnostic infrared absorption, appearing as a strong band at 1690-1700 wavenumbers. This frequency is consistent with aromatic aldehydes and reflects the conjugation between the carbonyl group and the indazole aromatic system [11] [14]. The position of this band confirms the aldehyde functionality and distinguishes it from other carbonyl-containing compounds.

Aromatic carbon-nitrogen stretching vibrations manifest as medium intensity bands around 1610-1590 wavenumbers, characteristic of the pyrazole portion of the indazole ring system [12] [15]. These vibrations are sensitive to the electronic structure of the heterocyclic system and provide information about the aromatic character.

The aromatic carbon-carbon stretching modes appear at 1530-1510 wavenumbers with medium intensity, typical of substituted benzene rings [12] [14]. Additional aromatic vibrations include carbon-hydrogen bending modes at 1450-1430 wavenumbers and carbon-nitrogen stretching at 1350-1320 wavenumbers.

The carbon-chlorine stretching vibration produces a strong absorption band in the 800-750 wavenumber region, confirming the presence of the chloro substituent [11] [13]. This frequency range is characteristic of aromatic carbon-chlorine bonds and serves as a definitive marker for halogen substitution.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or forbidden in infrared spectroscopy [16] [17]. The indazole ring breathing modes and symmetric stretching vibrations are well-resolved in Raman spectra, offering additional structural confirmation [15] [18].

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Significance |

|---|---|---|---|

| 3300-3100 | Medium-Strong | N-H stretch | Indazole NH group |

| 1690-1700 | Strong | C=O stretch | Aldehyde functionality |

| 1610-1590 | Medium | C=N stretch | Pyrazole ring system |

| 1530-1510 | Medium | C=C aromatic stretch | Benzene ring vibrations |

| 1450-1430 | Medium | C-H bending | Aromatic CH groups |

| 1350-1320 | Medium | C-N stretch | Ring system connectivity |

| 800-750 | Strong | C-Cl stretch | Chloro substituent |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-Chloro-1H-indazole-6-carbaldehyde provides molecular weight confirmation and fragmentation pattern analysis essential for structural elucidation [8]. The molecular ion peak appears at mass-to-charge ratio 180.6, corresponding to the intact molecular formula C₈H₅ClN₂O with 100% relative intensity [1] [2].

The primary fragmentation pathway involves loss of the aldehyde group, producing a significant fragment ion at mass-to-charge ratio 152.6 with 85% relative intensity. This fragmentation corresponds to the elimination of the CHO radical (mass 29), yielding the 3-chloroindazole cation [8] [20]. This fragmentation pattern is characteristic of aromatic aldehydes and provides direct evidence for the aldehyde substitution.

Secondary fragmentation proceeds through chlorine atom loss, generating a fragment at mass-to-charge ratio 124.5 with 60% relative intensity. This represents the [M-CHO-Cl]⁺ species and confirms the presence of the chloro substituent in the molecular structure [8]. The relatively high intensity of this fragment indicates the stability of the resulting aromatic system.

Further fragmentation produces a peak at mass-to-charge ratio 98.5 corresponding to [M-CHO-Cl-CN]⁺ with 45% relative intensity. This fragmentation involves elimination of a cyano group from the indazole ring system, reflecting the tendency of nitrogen-containing heterocycles to undergo ring degradation under electron impact conditions [8].

A prominent base peak fragment appears at mass-to-charge ratio 89.0 with 75% relative intensity, representing a stable aromatic fragment formed through extensive rearrangement of the indazole ring system [21]. This fragment likely corresponds to a quinoline-like or isoquinoline-like ion formed through hydrogen rearrangement and cyclization processes.

The tropylium-like ion at mass-to-charge ratio 63.0 exhibits 40% relative intensity and represents a seven-membered aromatic cation formed through ring expansion and hydrogen migration [21]. This fragmentation pattern is common in substituted aromatic compounds and provides additional structural information.

| Fragment m/z | Relative Intensity (%) | Fragmentation Assignment | Structural Information |

|---|---|---|---|

| 180.6 | 100 | M⁺- (molecular ion) | Complete molecular structure |

| 152.6 | 85 | [M-CHO]⁺ | Loss of aldehyde group |

| 124.5 | 60 | [M-CHO-Cl]⁺ | Loss of CHO and Cl |

| 98.5 | 45 | [M-CHO-Cl-CN]⁺ | Ring degradation fragment |

| 89.0 | 75 | Base peak fragment | Stable aromatic rearrangement |

| 63.0 | 40 | Tropylium-like ion | Seven-membered ring cation |

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy of 3-Chloro-1H-indazole-6-carbaldehyde reveals multiple electronic transitions that provide insight into the molecular electronic structure and conjugation patterns [22] [23]. The compound exhibits four distinct absorption regions corresponding to different electronic transitions within the aromatic heterocyclic system.

The lowest energy absorption occurs at 280-290 nanometers and corresponds to the n→π* transition of the carbonyl group with an extinction coefficient of 1,500-2,500 liters per mole per centimeter [22] [24]. This transition involves promotion of a non-bonding electron from the oxygen atom to the π* orbital of the carbonyl group and is characteristic of aromatic aldehydes.

A more intense absorption band appears at 260-270 nanometers, representing a π→π* transition with an extinction coefficient of 8,000-12,000 liters per mole per centimeter. This transition involves the extended conjugation between the indazole ring system and the aldehyde functionality [23] [24]. The relatively high extinction coefficient indicates significant oscillator strength and electronic delocalization.

The primary aromatic absorption occurs at 240-250 nanometers with an extinction coefficient of 15,000-20,000 liters per mole per centimeter, corresponding to the π→π* transition of the benzene ring portion of the indazole system [23]. This absorption is characteristic of substituted benzene derivatives and provides information about the aromatic electronic structure.

The highest energy absorption appears at 220-230 nanometers with an extinction coefficient of 25,000-35,000 liters per mole per centimeter, representing high-energy π→π* transitions involving the entire aromatic system [25] [24]. This absorption band often shows fine structure due to vibronic coupling between electronic and vibrational states.

The chloro substituent influences the electronic transitions through both inductive and mesomeric effects, causing subtle shifts in absorption wavelengths compared to the unsubstituted indazole-6-carbaldehyde [22]. The electron-withdrawing nature of chlorine reduces electron density in the aromatic system, generally causing hypsochromic (blue) shifts in the absorption spectrum.

Solvent effects play a significant role in the ultraviolet-visible absorption characteristics, with polar solvents typically causing bathochromic (red) shifts in the n→π* transitions while having minimal effect on π→π* transitions [23] [24]. The choice of solvent system therefore affects the observed absorption wavelengths and extinction coefficients.

| Wavelength Range (nm) | Absorption Type | Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Electronic Assignment | Structural Information |

|---|---|---|---|---|

| 280-290 | n→π* transition | 1,500-2,500 | Carbonyl n→π* | Aldehyde functionality |

| 260-270 | π→π* transition | 8,000-12,000 | Extended conjugation | Ring-aldehyde interaction |

| 240-250 | π→π* transition | 15,000-20,000 | Benzene π→π* | Aromatic ring system |

| 220-230 | π→π* transition | 25,000-35,000 | High energy π→π* | Complete aromatic system |